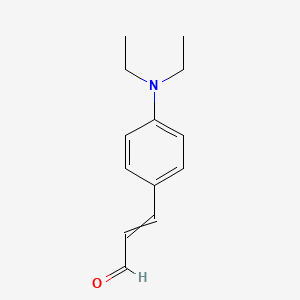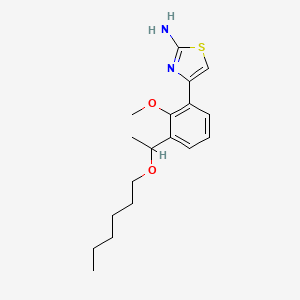
Lusutrombopag ITS-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lusutrombopag ITS-1 is an orally bioavailable, small molecule thrombopoietin receptor agonist. It is primarily used for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a procedure . Thrombocytopenia is a condition characterized by abnormally low levels of platelets, which can lead to increased risk of bleeding, especially during invasive procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lusutrombopag ITS-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling . The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound . This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Lusutrombopag ITS-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the synthesis and modification of the compound to achieve the desired pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficiency and selectivity of the reactions .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates that are further processed to obtain the final active pharmaceutical ingredient . These intermediates are crucial for the overall synthesis and optimization of the compound .
Applications De Recherche Scientifique
Lusutrombopag ITS-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying thrombopoietin receptor agonists and their interactions with biological targets . In biology and medicine, this compound is extensively researched for its therapeutic potential in treating thrombocytopenia and other related conditions . Additionally, it has industrial applications in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
Lusutrombopag ITS-1 exerts its effects by acting as an agonist for the thrombopoietin receptor . It binds to the transmembrane domain of the receptor expressed on megakaryocytes, leading to the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells . This process results in increased platelet production, which helps to alleviate thrombocytopenia and reduce the risk of bleeding during invasive procedures .
Comparaison Avec Des Composés Similaires
Lusutrombopag ITS-1 is often compared with other thrombopoietin receptor agonists, such as avatrombopag and eltrombopag . While all these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and pharmacokinetic properties . Avatrombopag and eltrombopag are also used for the treatment of thrombocytopenia, but they differ in their chemical structures and clinical applications .
List of Similar Compounds:- Avatrombopag
- Eltrombopag
- Fostamatinib
These compounds, like this compound, are used to manage thrombocytopenia but have distinct chemical and pharmacological profiles .
Propriétés
IUPAC Name |
4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLKOIONKYXPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-](/img/structure/B15284982.png)
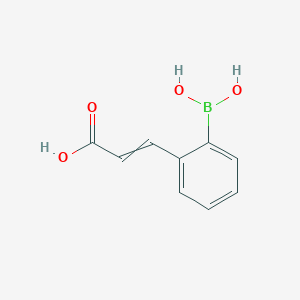

![1-[3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B15285007.png)
![2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B15285013.png)
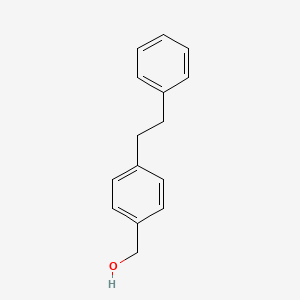
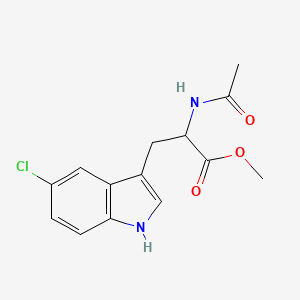
![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)
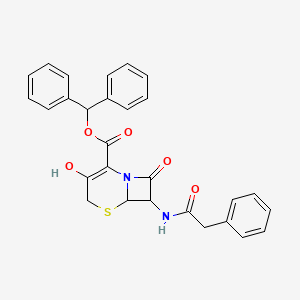
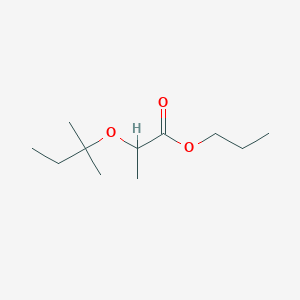
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
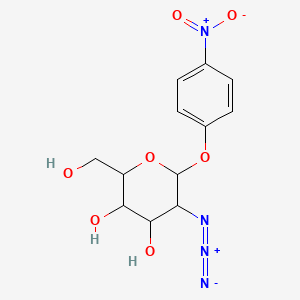
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
